5-Phenyl-1,3-oxazole-2-thiol

Description

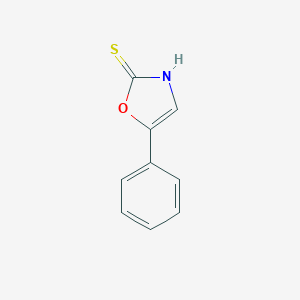

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-3H-1,3-oxazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOS/c12-9-10-6-8(11-9)7-4-2-1-3-5-7/h1-6H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGRCDVKEPEXFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481520 | |

| Record name | 5-phenyl-1,3-oxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16172-23-9 | |

| Record name | 5-phenyl-1,3-oxazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3-oxazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Strategic Synthesis of 5-Phenyl-1,3-oxazole-2-thiol from Benzoic Acid Derivatives

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 5-Phenyl-1,3-oxazole-2-thiol, a heterocyclic scaffold of significant interest in medicinal chemistry. Recognizing the practical limitations of a direct, multi-step conversion from benzoic acid, this paper details a robust and efficient three-step synthetic pathway commencing from the readily accessible benzoic acid derivative, acetophenone. The described route encompasses the α-bromination of acetophenone to yield the key intermediate phenacyl bromide, subsequent amination to 2-amino-1-phenylethanone, and the final cyclocondensation reaction with carbon disulfide. Each stage is presented with detailed, step-by-step protocols, mechanistic insights, and critical analysis of experimental parameters. This document is intended to serve as an authoritative guide for researchers, chemists, and drug development professionals engaged in the synthesis of bioactive heterocyclic compounds.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif that forms the core of numerous biologically active natural products and synthetic pharmaceutical agents.[1][2] Its unique electronic and structural properties enable it to act as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions.[3][4] Oxazole derivatives have demonstrated a remarkable spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[2][4]

The target molecule, this compound (also known as 5-phenyl-3H-1,3-oxazole-2-thione), incorporates both the phenyl group and a reactive thiol moiety onto the oxazole core.[5][6] This structure presents a valuable platform for further derivatization in drug discovery programs, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and pharmacokinetic profiles. This guide provides a logical and reproducible synthetic strategy to access this important intermediate.

Synthetic Strategy and Retrosynthetic Analysis

A direct synthesis from benzoic acid would require multiple, often low-yielding steps, such as reduction, functional group interconversion, and C-C bond formation to build the necessary acetophenone framework. A more pragmatic and industrially relevant approach begins with acetophenone, which is commercially available in high purity and can be considered a direct derivative of the benzene core of benzoic acid.

The retrosynthetic analysis for this compound identifies 2-amino-1-phenylethanone and a one-carbon synthon for the thiol group (C=S) as the key precursors. Carbon disulfide (CS₂) is the ideal reagent for this transformation. 2-Amino-1-phenylethanone can be synthesized from α-bromoacetophenone (phenacyl bromide), which, in turn, is readily prepared by the selective α-bromination of acetophenone.

Caption: Retrosynthetic pathway for this compound.

The overall forward synthesis is a robust three-step sequence, illustrated below.

Caption: Overall three-step synthetic workflow.

Part I: Synthesis of α-Bromoacetophenone (Phenacyl Bromide)

Causality: The conversion of acetophenone to phenacyl bromide is a critical activation step. The introduction of the bromine atom at the α-position transforms the benzylic carbon into a potent electrophile, making it susceptible to nucleophilic attack for the subsequent amination step. The reaction is typically acid-catalyzed, which promotes the formation of the enol tautomer, the reactive species in the bromination.

Detailed Experimental Protocol

This protocol is adapted from the highly reliable procedure published in Organic Syntheses.[7][8]

Materials:

-

Acetophenone

-

Glacial Acetic Acid

-

Bromine

-

Ice-water bath

-

Ethyl alcohol (50%)

Procedure:

-

In a 500 mL flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetophenone (50 g, 0.42 mol) in glacial acetic acid (100 mL).

-

Cool the flask in an ice-water bath.

-

Slowly add bromine (67 g, 21.5 mL, 0.42 mol) dropwise from the dropping funnel over a period of approximately 30 minutes, maintaining the temperature below 20°C with vigorous stirring.

-

Upon completion of the addition, continue to stir the mixture for an additional 2-3 hours at room temperature. The product may begin to crystallize from the solution.

-

Pour the reaction mixture into a beaker containing 500 mL of crushed ice and water. The crude phenacyl bromide will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash the filter cake with cold water until the filtrate is colorless.

-

Further wash the crude product with cold 50% ethyl alcohol to remove any remaining impurities.

-

Recrystallize the crude product from methanol or ethanol to obtain pure α-bromoacetophenone as white, needle-like crystals.

Safety: This procedure must be performed in a well-ventilated fume hood. Bromine is highly corrosive and toxic. Phenacyl bromide is a potent lachrymator (tear gas agent). Appropriate personal protective equipment (gloves, safety goggles, lab coat) is mandatory.

Data Summary

| Parameter | Value | Reference |

| Appearance | White to pale yellow crystalline solid | [7] |

| Molecular Formula | C₈H₇BrO | |

| Molecular Weight | 199.04 g/mol | |

| Melting Point | 49-51 °C | [7] |

| Yield | 65-75% (recrystallized) | [7] |

Part II: Synthesis of 2-Amino-1-phenylethanone Hydrochloride

Causality: The conversion of the α-bromo ketone to an α-amino ketone is the cornerstone of this synthesis. While direct amination with ammonia is possible, it often leads to side products (di- and tri-alkylation). The Delépine reaction, which uses hexamethylenetetramine as an ammonia surrogate, provides a cleaner, more controlled route to the primary amine, which is then liberated as its stable hydrochloride salt upon acidic hydrolysis.[9]

Detailed Experimental Protocol

Materials:

-

α-Bromoacetophenone

-

Hexamethylenetetramine (HMTA)

-

Chloroform (or other suitable solvent)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

Procedure:

-

Dissolve α-bromoacetophenone (40 g, 0.20 mol) in 200 mL of chloroform in a round-bottom flask.

-

Add hexamethylenetetramine (28 g, 0.20 mol) to the solution.

-

Stir the mixture at room temperature for 12-24 hours. A white precipitate of the quaternary ammonium salt will form.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold chloroform.

-

Suspend the filtered salt in 200 mL of 95% ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add concentrated HCl (50 mL) to the suspension.

-

Heat the mixture to reflux and maintain reflux for 4-6 hours. The salt will gradually dissolve.

-

After cooling the reaction mixture to room temperature and then in an ice bath, the product, 2-amino-1-phenylethanone hydrochloride, will crystallize.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Summary

| Parameter | Value | Reference |

| Appearance | Off-white powder/crystals | [9] |

| Molecular Formula | C₈H₁₀ClNO | |

| Molecular Weight | 171.62 g/mol | |

| Purity | ≥98% | [9] |

| Boiling Point | ~247 °C (free base) | [9] |

Part III: Cyclocondensation to this compound

Causality: This final step constructs the desired heterocyclic ring. The reaction proceeds via a base-mediated condensation. The free amino group of 2-amino-1-phenylethanone acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate then undergoes an intramolecular cyclization. The ketone's carbonyl oxygen, likely via its enolate form, attacks the thiocarbonyl carbon, followed by dehydration to yield the aromatic oxazole ring.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the formation of the oxazole-2-thiol ring.

Detailed Experimental Protocol

This protocol is designed based on established methods for synthesizing heterocyclic thiols from amino precursors and CS₂.[10][11]

Materials:

-

2-Amino-1-phenylethanone hydrochloride

-

Potassium hydroxide (KOH)

-

Carbon disulfide (CS₂)

-

Absolute Ethanol

-

Dilute Acetic Acid or HCl

Procedure:

-

In a 250 mL round-bottom flask, dissolve potassium hydroxide (12.4 g, 0.22 mol) in 100 mL of absolute ethanol.

-

To this basic solution, add 2-amino-1-phenylethanone hydrochloride (17.2 g, 0.10 mol). Stir the mixture for 15 minutes at room temperature to liberate the free amine.

-

Cool the mixture in an ice bath and slowly add carbon disulfide (9.1 g, 7.2 mL, 0.12 mol) dropwise. A color change and slight exotherm may be observed.

-

After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.

-

Pour the concentrated residue into 300 mL of ice-water.

-

Acidify the aqueous solution to pH 5-6 by the slow addition of dilute acetic acid or hydrochloric acid. The target compound will precipitate as a solid.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.

-

The crude product can be purified by recrystallization from an appropriate solvent such as ethanol or an ethanol/water mixture.

Safety: Carbon disulfide is extremely flammable, volatile, and toxic. All operations involving CS₂ must be conducted in a high-performance fume hood, away from any ignition sources.

Data Summary

| Parameter | Value | Reference |

| Appearance | Solid (color to be determined experimentally) | |

| Molecular Formula | C₉H₇NOS | [5] |

| Molecular Weight | 177.22 g/mol | [6] |

| CAS Number | 16172-23-9 | [6] |

| Predicted XlogP | 2.0 | [5] |

References

-

Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Available at: [Link]

-

On the esterification reaction of phenacyl bromide with benzoic acids: microwave and ultrasound versus conventional heating. Bulgarian Chemical Communications. Available at: [Link]

-

Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

-

Synthesis, Characterization and Evaluation of Some 5-Substituted 1,3,4-Oxadiazole-2-thioesters as Antifungal Agents. Available at: [Link]

-

Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). National Institutes of Health (NIH). Available at: [Link]

-

Two Efficient Enantioselective Syntheses of 2Amino1-phenylethanol. ResearchGate. Available at: [Link]

-

Phenacyl bromide. Organic Syntheses. Available at: [Link]

-

Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Science. Available at: [Link]

-

Exploring 2-Amino-1-Phenylethanone: Properties, Applications, and Manufacturing. Available at: [Link]

-

This compound (C9H7NOS). PubChem. Available at: [Link]

-

5-Furan-2yl[1][12][13]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][12][14] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. ResearchGate. Available at: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. National Institutes of Health (NIH). Available at: [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Available at: [Link]

-

Five-membered Heterocyclic Thiones. Part I. 1,3,4-Oxadiazole-2-thione. ResearchGate. Available at: [Link]

-

What is benzoic acid to phenylacetic acid conversion by Arndt-Eistert synthesis?. Quora. Available at: [Link]

-

p-BROMOPHENACYL BROMIDE. Organic Syntheses. Available at: [Link]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of 5-phenyl-1,3,4-oxadiazol-2-thiol. ResearchGate. Available at: [Link]

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available at: [Link]

-

Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Indian Academy of Sciences. Available at: [Link]

-

Limiting Reagent Calculations for Synthesis of Benzoic Acid using Grignard Reagent. Reddit. Available at: [Link]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link]

-

Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. ResearchGate. Available at: [Link]

- Process for the preparation of 2-amino-oxazoles. Google Patents.

-

Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central. Available at: [Link]

-

Synthesis and Friedlander reactions of 5-amino-4-cyano-1,3-oxazoles. Available at: [Link]

-

Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea. ResearchGate. Available at: [Link]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. PubChemLite - this compound (C9H7NOS) [pubchemlite.lcsb.uni.lu]

- 6. biosynth.com [biosynth.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. innospk.com [innospk.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. ijari.org [ijari.org]

- 13. researchgate.net [researchgate.net]

- 14. bcc.bas.bg [bcc.bas.bg]

Spectroscopic Characterization of 5-Phenyl-1,3-oxazole-2-thiol: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic characterization of 5-Phenyl-1,3-oxazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and the interpretation of spectral data, grounded in the principles of chemical structure and tautomerism.

Due to the limited availability of published experimental spectra for this compound, this guide will establish a framework for its characterization. We will leverage a comparative analysis with its extensively studied isomer, 5-Phenyl-1,3,4-oxadiazole-2-thiol, to predict and interpret the spectroscopic features of our target compound. This approach not only provides a robust theoretical foundation but also highlights the subtle yet significant impact of isomerism on spectroscopic outputs.

Foundational Concepts: Structure and Tautomerism

This compound is a heterocyclic compound featuring a phenyl ring attached to an oxazole ring, which is substituted with a thiol group. The precise arrangement of atoms in the oxazole ring is crucial and dictates the molecule's chemical and physical properties.

A pivotal aspect of this molecule's chemistry is the potential for thiol-thione tautomerism. This is an equilibrium between two forms: the thiol form, which contains a sulfhydryl (-SH) group, and the thione form, characterized by a carbon-sulfur double bond (C=S) and an N-H bond within the ring. The dominant tautomer can be influenced by the solvent, temperature, and the solid-state packing of the molecules. Spectroscopic techniques are paramount in identifying the predominant tautomeric form under specific conditions.

Caption: Thiol-Thione Tautomerism in this compound.

Synthesis Pathway

Illustrative Synthesis Workflow (Hypothetical)

Caption: Workflow for the integrated interpretation of spectroscopic data.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the careful application and interpretation of FT-IR, UV-Vis, and NMR spectroscopy. A critical aspect of this analysis is the consideration of thiol-thione tautomerism, which significantly influences the spectral features. While direct experimental data for this specific compound is sparse, a logical and scientifically rigorous characterization can be achieved through a comparative analysis with its well-documented isomer, 5-Phenyl-1,3,4-oxadiazole-2-thiol. This guide provides the foundational knowledge and experimental framework necessary for researchers to confidently undertake the synthesis and characterization of this and related heterocyclic compounds.

References

- Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. (URL: )

- Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (URL: )

-

Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol - ResearchGate. (URL: [Link])

-

5-Furan-2ylo[1][2][3]xadiazole-2-thiol, 5-Furan-2yl-4H [1][3][4]triazole-3-thiol and Their Thiol-Thione Tautomerism - MDPI. (URL: [Link])

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 5-Phenyl-1,3-oxazole-2-thiol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Phenyl-1,3-oxazole-2-thiol. We delve into the critical aspect of thiol-thione tautomerism, which dictates the compound's structure in solution and, consequently, its spectral features. Detailed predictions for chemical shifts and coupling constants are presented, grounded in established NMR principles and comparative data from analogous heterocyclic systems. Furthermore, a robust, field-proven experimental protocol for acquiring high-quality NMR data for this class of compounds is meticulously outlined, ensuring researchers can confidently replicate and verify these findings.

Introduction: The Structural Challenge

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the oxazole scaffold in biologically active molecules. Accurate and unambiguous structural characterization is the bedrock of any chemical research, and NMR spectroscopy stands as the premier tool for this purpose in solution-state analysis.[1] This guide serves to elucidate the molecular structure of the title compound by providing a detailed interpretation of its proton (¹H) and carbon-13 (¹³C) NMR spectra. A key feature of this molecule is its potential for tautomerism, a phenomenon that must be addressed to correctly interpret its spectral data.

Structure and Tautomerism: The Thione Predominance

The nominal structure, this compound, can exist in equilibrium with its tautomeric form, 5-Phenyl-1,3-oxazol-2(3H)-thione. It is well-documented in the literature for related heterocyclic systems that the thione form is significantly more stable and, therefore, the predominant species in solution.[2][3][4] This preference is attributed to the greater strength of the C=O and N-H bonds in the amide-like thione tautomer compared to the C=N and S-H bonds in the thiol form. Consequently, all subsequent spectral analysis in this guide will be based on the thione structure.

Figure 1 : Tautomeric equilibrium of this compound.

For clarity in the assignment of NMR signals, the following numbering scheme will be used for the predominant thione tautomer.

Figure 2 : Numbering scheme for NMR assignments of the thione tautomer.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for 5-Phenyl-1,3-oxazol-2(3H)-thione (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |

| NH (H-3) | ~14.0 | br s | 1H | - |

| Phenyl (H-2', 6') | 7.75 - 7.85 | m | 2H | - |

| Phenyl (H-3', 4', 5') | 7.40 - 7.60 | m | 3H | - |

| Oxazole (H-4) | ~7.30 | s | 1H | - |

Expert Analysis of ¹H Assignments:

-

NH Proton (H-3): This proton, directly attached to a nitrogen atom within a heterocyclic ring and adjacent to a thione group, is expected to be significantly deshielded. Data from analogous structures show this peak appearing at a very low field, often above 10 ppm.[3] In a polar aprotic solvent like DMSO-d₆, which is excellent for observing exchangeable protons, this signal is predicted to be a broad singlet around 14.0 ppm. Its chemical shift can be sensitive to concentration and temperature.

-

Phenyl Protons (H-2' to H-6'): The five protons of the phenyl ring will resonate in the aromatic region, typically between 7.0 and 8.0 ppm.[5] The ortho protons (H-2', H-6') are closest to the point of attachment to the electron-withdrawing oxazole ring and are therefore expected to be the most deshielded, appearing further downfield.[6] The meta (H-3', H-5') and para (H-4') protons will appear slightly more upfield. Due to complex spin-spin coupling, this group of five protons will likely appear as a complex, overlapping multiplet.

-

Oxazole Proton (H-4): This proton is attached to an sp²-hybridized carbon of the oxazole ring. Based on data for the parent oxazole molecule and substituted derivatives, this proton is expected to resonate in the aromatic region.[7][8] Given the electronic environment, a singlet is predicted around 7.30 ppm.

Predicted ¹³C NMR Spectral Data

The broadband proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule as a single peak.

Table 2: Predicted ¹³C NMR Data for 5-Phenyl-1,3-oxazol-2(3H)-thione (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) |

| C-2 (C=S) | ~177.0 |

| C-5 | ~145.0 |

| C-1' (ipso) | ~128.0 |

| C-4' (para) | ~131.0 |

| C-2', 6' (ortho) | ~126.0 |

| C-3', 5' (meta) | ~129.5 |

| C-4 | ~122.0 |

Expert Analysis of ¹³C Assignments:

-

Thione Carbon (C-2): The carbon of the C=S double bond is highly deshielded due to the large electronegativity of the sulfur atom and resonance effects. It is consistently observed at a very low field in related heterocyclic thiones and is predicted to be the most downfield signal at approximately 177.0 ppm.

-

Oxazole Ring Carbons (C-4, C-5): C-5 is a quaternary carbon attached to the phenyl ring and the ring nitrogen, placing it significantly downfield (~145.0 ppm). C-4 is a protonated sp² carbon, and its chemical shift is predicted to be around 122.0 ppm, which is typical for carbons in this environment within oxazole systems.[9]

-

Phenyl Ring Carbons (C-1' to C-6'): The chemical shifts of the phenyl carbons are influenced by the substituent effect of the oxazole ring.[10]

-

C-1' (ipso): The quaternary carbon directly attached to the heterocycle is predicted around 128.0 ppm. Its intensity will be lower than that of the protonated carbons.

-

C-4' (para): This carbon is predicted to be the most deshielded of the protonated aromatic carbons (~131.0 ppm).

-

C-3', 5' (meta): These carbons are predicted to resonate at approximately 129.5 ppm.

-

C-2', 6' (ortho): These carbons are expected to be the most shielded of the phenyl carbons, appearing at around 126.0 ppm.

-

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following self-validating protocol is recommended. The use of a high-field NMR spectrometer (≥400 MHz for ¹H) is advised for better signal dispersion.[11]

Figure 3 : Workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation: a. Accurately weigh 5-10 mg of the solid this compound. b. Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation. It also allows for the clear observation of exchangeable N-H protons.[12] c. Add a small drop of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (defined as δ 0.00 ppm). d. Transfer the final solution into a 5 mm NMR tube, ensuring no solid particles are present.

-

Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. c. Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved peaks.[11]

-

¹H NMR Spectrum Acquisition: a. Set the spectral width to cover a range from approximately -2 to 16 ppm. b. Use a standard 90° pulse. c. Acquire data for 16 scans, with a relaxation delay of 1-2 seconds between scans to allow for adequate relaxation of the protons. d. The total acquisition time should be around 3-4 minutes.

-

¹³C NMR Spectrum Acquisition: a. Set the spectral width to cover a range from 0 to 200 ppm. b. Use a standard broadband proton-decoupled pulse sequence. c. Due to the low natural abundance of ¹³C, acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. d. Use a relaxation delay of 2 seconds. The longer relaxation time is especially important for the quantitative observation of quaternary carbons (like C-2, C-5, and C-1').[11]

-

Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Carefully phase the resulting spectra and apply a baseline correction to ensure accurate integration and peak picking. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR data provides a clear and definitive structural fingerprint for this compound. The key to a correct interpretation lies in understanding that the molecule exists predominantly as its thione tautomer in solution. The characteristic downfield signals of the NH proton (~14.0 ppm) in the ¹H spectrum and the C=S carbon (~177.0 ppm) in the ¹³C spectrum are the most telling features confirming this structural arrangement. By following the detailed experimental protocol provided, researchers can reliably obtain high-quality spectral data to support their synthetic and drug development endeavors.

References

- Hockstedler, A. N., et al. (2018). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.

- Hiemstra, H., et al. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. Canadian Journal of Chemistry, 57(23), 3168-3171. Available at: University of Groningen Research Portal.

-

Reich, H. J. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Available at: [Link]

-

Kutateladze, A. G., & Williams, A. J. (Eds.). (2018). Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available at: [Link]

-

Supporting Information. (n.d.). Analytical data for compounds 2,3,4,5. Available at: [Link]

- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

SpectraBase. (n.d.). Oxazole - Optional[15N NMR] - Chemical Shifts. Available at: [Link]

-

UC Davis Chem Dept. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Available at: [Link]

-

ResearchGate. (n.d.). Thione–thiol tautomerism of I' and II'. Available at: [Link]

-

Al-Hourani, B. J., et al. (2021). Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. PMC - PubMed Central. Available at: [Link]

-

Majid, R. (n.d.). Effect of phenyl substitution on the aromatic ring:( para-substitution) - Effect of withdrawing and donating group. Available at: [Link]

-

Abraham, R. J., & Cooper, M. A. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]

-

Arslan, N. B., et al. (2014). Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study. ResearchGate. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Available at: [Link]

Sources

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. Synthesis, conformation and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Oxazole(288-42-6) 1H NMR [m.chemicalbook.com]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. research.rug.nl [research.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. books.rsc.org [books.rsc.org]

- 12. chem.latech.edu [chem.latech.edu]

Technical Guide: Elucidating the Functional Group Landscape of 5-Phenyl-1,3-oxazole-2-thiol via Fourier-Transform Infrared (FTIR) Spectroscopy

Abstract

This technical guide provides a comprehensive methodology for the structural characterization of 5-Phenyl-1,3-oxazole-2-thiol using Fourier-Transform Infrared (FTIR) spectroscopy. Oxazole derivatives are a cornerstone in medicinal chemistry, and robust analytical techniques are paramount for confirming their synthesis and purity. This document moves beyond a simple recitation of spectral data, offering an in-depth exploration of the theoretical vibrational modes, a field-tested experimental protocol, and a systematic approach to spectral interpretation. It is designed for researchers, chemists, and quality control professionals who require a reliable and scientifically grounded method for analyzing this important class of heterocyclic compounds.

Introduction: The Analytical Imperative for Heterocyclic Thiols

The this compound moiety is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities. The precise arrangement of its constituent functional groups—the phenyl ring, the oxazole core, and the thiol group—is critical to its chemical reactivity and pharmacological function. Therefore, unambiguous structural confirmation is not merely an academic exercise but a critical step in the development pipeline.

FTIR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for this purpose. By measuring the absorption of infrared radiation, which excites molecular vibrations, FTIR provides a unique "fingerprint" of the molecule's functional groups.[1] This guide will elucidate the characteristic vibrational signatures of this compound, enabling scientists to confidently identify the compound and assess its structural integrity.

A key consideration for this molecule is the potential for thione-thiol tautomerism, an equilibrium between the thiol (-SH) form and the thione (C=S, N-H) form. FTIR is exceptionally well-suited to probe this phenomenon, as the vibrational modes of S-H, N-H, and C=S bonds appear in distinct and well-defined regions of the spectrum.[2][3]

Molecular Structure and Key Vibrational Units

To interpret the FTIR spectrum of this compound, it is essential to first deconstruct the molecule into its primary vibrating components. The structure contains three main regions, each with characteristic vibrational modes.

Caption: Molecular structure of this compound.

Theoretical Vibrational Mode Analysis

The total number of vibrational modes for a non-linear molecule is 3N-6, where N is the number of atoms. While not all modes are IR-active or easily observed, the characteristic vibrations of the primary functional groups provide a robust basis for identification.

-

Phenyl Group Vibrations :

-

Aromatic C-H Stretch : These vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ region.[4]

-

Aromatic C=C Ring Stretch : The phenyl ring gives rise to a series of characteristic absorptions in the 1620-1450 cm⁻¹ region.[5] These bands, arising from the stretching of the carbon-carbon double bonds within the ring, are often sharp and can be used to confirm the presence of the aromatic system.

-

-

1,3-Oxazole Ring Vibrations :

-

C=N Stretch : The carbon-nitrogen double bond within the oxazole ring is expected to produce a strong absorption band in the 1650-1550 cm⁻¹ range.[1][5]

-

C-O-C Stretch : The ether-like linkage within the heterocyclic ring typically results in asymmetric and symmetric stretching bands. The asymmetric stretch is usually stronger and appears in the 1270-1200 cm⁻¹ region, while the symmetric stretch is found around 1150-1050 cm⁻¹.[5][6]

-

Ring Bending/Deformation : The entire ring structure can undergo various bending and deformation vibrations, contributing to the complex fingerprint region below 1400 cm⁻¹.[6][7]

-

-

Thiol/Thione Group Vibrations :

-

S-H Stretch (Thiol Form) : This is a highly diagnostic peak. The stretching vibration of the sulfhydryl group (S-H) gives rise to a characteristically weak but sharp absorption band in the 2600-2500 cm⁻¹ range.[2][4][8] Its presence is strong evidence for the thiol tautomer.

-

C=S Stretch (Thione Form) : If the molecule exists predominantly in the thione form, a C=S stretching band would be expected. This band typically appears in the 1270-1050 cm⁻¹ region and can be of medium to strong intensity.[3][9]

-

N-H Stretch (Thione Form) : Concurrently with the C=S band, the thione tautomer would exhibit an N-H stretching vibration, typically in the 3400-3100 cm⁻¹ region.[3]

-

Data Presentation: Expected FTIR Absorption Bands

The following table summarizes the principal vibrational modes and their expected frequencies for this compound. This serves as a quick reference for spectral interpretation.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Phenyl Group | Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Confirms aromatic protons.[4] |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong, Sharp | Multiple bands are characteristic.[5] | |

| 1,3-Oxazole Ring | C=N Stretch | 1650 - 1550 | Medium to Strong | Key indicator of the oxazole ring.[1][10] |

| C-O-C Asymmetric Stretch | 1270 - 1200 | Strong | Confirms the ether linkage in the ring.[5] | |

| Ring Vibrations | 1150 - 850 | Medium to Weak | Contributes to the fingerprint region.[6][7] | |

| Thiol Form | S-H Stretch | 2600 - 2500 | Weak, Sharp | Crucial diagnostic peak for the thiol tautomer. [2][8] |

| Thione Form | N-H Stretch | 3400 - 3100 | Medium | Appears if the thione tautomer is present.[3] |

| C=S Stretch | 1270 - 1050 | Medium | Often overlaps with C-O-C stretches.[3][9] |

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust procedure for acquiring a high-quality FTIR spectrum of this compound using the potassium bromide (KBr) pellet technique. The causality behind each step is explained to ensure scientific integrity.

Workflow Visualization

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology

-

Materials and Equipment:

-

This compound (solid sample)

-

FTIR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR Spectrometer (e.g., equipped with a DTGS detector)

-

-

Protocol Steps:

-

Drying: Gently dry the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. Causality: KBr is hygroscopic; this step removes adsorbed water, which has strong IR absorptions that would otherwise obscure the sample spectrum.

-

Sample Grinding: Place approximately 100-200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the this compound sample. Causality: This 1:100 ratio of sample to KBr is optimal for achieving a clear spectrum without saturating the detector.

-

Homogenization: Grind the mixture thoroughly with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. Causality: Thorough grinding reduces the particle size of the sample to below the wavelength of the IR radiation, minimizing scattering (the Christiansen effect) and producing sharp, well-defined peaks.

-

Pellet Pressing: Transfer a portion of the powder into the pellet die. Place the die under the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent disc that encases the sample.

-

Spectrometer Purge: Ensure the spectrometer's sample compartment is purged with dry air or nitrogen.

-

Background Acquisition: With the sample holder empty, acquire a background spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹. Causality: This step is a self-validating control. It records the spectral signature of the atmosphere (CO₂, H₂O) and the instrument itself, which is then automatically subtracted from the sample spectrum.

-

Sample Acquisition: Carefully place the KBr pellet into the sample holder in the spectrometer's beam path. Acquire the sample spectrum using the same parameters as the background scan.

-

Data Analysis: Process the resulting spectrum by applying a baseline correction if needed. Identify the peak positions (in cm⁻¹) and compare them against the expected values in the table above to confirm the presence of all key functional groups.

-

Conclusion

FTIR spectroscopy is an indispensable and authoritative tool for the structural verification of this compound. By following the systematic approach detailed in this guide—from understanding the theoretical vibrational modes to executing a robust experimental protocol—researchers can obtain high-quality, reproducible data. The key diagnostic peaks, particularly the weak S-H stretch around 2550 cm⁻¹ and the strong C=N and C-O-C stretches, provide a clear and reliable fingerprint for the molecule's core functional groups. This methodology ensures scientific integrity and provides a high degree of confidence in the identity and structure of this vital class of heterocyclic compounds.

References

-

Alessandrini, S., et al. (n.d.). Computed vibrational frequencies of oxazole and t-vinylisocyanate... ResearchGate. Retrieved from [Link]

-

Anis, M., et al. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. Retrieved from [Link]

-

Astafev, A. A., et al. (2022). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. MDPI. Retrieved from [Link]

-

Arjunan, V., et al. (2010). Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin). ResearchGate. Retrieved from [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiol. Retrieved from [Link]

-

Tlili, A., et al. (n.d.). FTIR spectrum of the thiol monolayer between 500 - 3000 cm-1. ResearchGate. Retrieved from [Link]

-

Zavala Rivera, P., et al. (2022). FT-IR spectra of (a) OA; (b) 2-aminoethanethiol; and (c) OAS. ResearchGate. Retrieved from [Link]

-

Nyquist, R. A., et al. (2001). Comparison of theoretical and experimental studies of infrared spectral data for the 5-membered ring heterocycles. ResearchGate. Retrieved from [Link]

-

Al-Majidi, S. M. H., & Al-Adhami, H. J. A. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Journal of Agricultural Sciences. Retrieved from [Link]

-

Haukka, M., et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine. National Institutes of Health. Retrieved from [Link]

-

Al-Majidi, S. M. H., & Al-Adhami, H. J. A. (2022). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]

-

Al-Azzawi, A. M., & Faiq, A. H. (2018). SYNTHESIS AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW CYCLIC IMIDES COMPRISING ANTIPYRINE AND OXAZOLE CYCLES. Connect Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. Retrieved from [Link]

-

Al-Joboree, H. K., et al. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry. Retrieved from [Link]

-

Al-Hilfi, Z. A. H., et al. (n.d.). Figure 1: FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... ResearchGate. Retrieved from [Link]

-

Gümrükçüoğlu, A., et al. (2001). 5-Furan-2yl[6][11][12]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][6][12]triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. Retrieved from [Link]

-

ResearchGate. (2012). Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. Retrieved from [Link]

-

Kumar, A., et al. (2023). Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. JournalsPub. Retrieved from [Link]

-

Abdulrasool, M. M., et al. (2012). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. IJRPC. Retrieved from [Link]

-

Ghorab, M. M., et al. (2021). Synthesis and Screening of New[6][11][12]Oxadiazole,[4][6][12]Triazole, and[4][6][12]Triazolo[4,3-b][4][6][12]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). National Institutes of Health. Retrieved from [Link]

Sources

- 1. journalspub.com [journalspub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. ijari.org [ijari.org]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Thiol - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-Phenyl-1,3-oxazole-2-thiol

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-Phenyl-1,3-oxazole-2-thiol. In the absence of direct experimental spectra in publicly available literature, this document synthesizes established principles of mass spectrometry, including the known fragmentation behaviors of phenyl-substituted heterocycles, oxazole rings, and thiol-containing compounds, to propose a detailed and logical fragmentation pathway. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and structural elucidation of novel heterocyclic compounds. The methodologies and interpretations presented herein are designed to serve as a robust framework for analyzing similar molecular architectures.

Introduction: The Structural Elucidation Challenge

This compound is a heterocyclic compound of interest due to the prevalence of the oxazole scaffold in medicinal chemistry and materials science. Mass spectrometry is an indispensable tool for the structural verification and impurity profiling of such molecules. Understanding the fragmentation pattern is paramount for unambiguous identification. Electron ionization (EI) mass spectrometry, a hard ionization technique, induces extensive fragmentation, providing a detailed molecular fingerprint. This guide will dissect the probable fragmentation pathways of this compound, considering the interplay of its three key structural motifs: the phenyl group, the oxazole ring, and the thiol substituent.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pathways

The fragmentation of this compound under electron ionization is anticipated to be a complex process involving competing and sequential fragmentation reactions. The initial event is the removal of an electron to form the molecular ion (M•+ ). The stability of this molecular ion and its subsequent fragmentation will be dictated by the distribution of charge and radical sites across the molecule.

Initial Fragmentation of the Molecular Ion

The molecular ion of this compound (m/z 177) is expected to be observable. The primary fragmentation pathways are likely to originate from the cleavage of the most labile bonds and the expulsion of stable neutral molecules.

DOT Script for Initial Fragmentation Pathways

Caption: Predicted initial fragmentation of the molecular ion.

-

Loss of a Hydrogen Radical (H•): The thiol group can readily lose a hydrogen radical to form a stable [M-H]⁺ ion at m/z 176. This is a common fragmentation pathway for thiols.

-

Loss of Carbon Monoxide (CO): The oxazole ring is known to fragment via the loss of carbon monoxide.[1] This would lead to the formation of a radical cation at m/z 149.

-

Loss of Carbon Monosulfide (CS): Given the presence of the 2-thiol group, the expulsion of a stable carbon monosulfide molecule is a plausible fragmentation pathway, resulting in a radical cation at m/z 133.

-

Formation of the Phenyl Cation: Direct cleavage of the bond between the phenyl group and the oxazole ring can lead to the formation of the highly stable phenyl cation at m/z 77.[2][3]

Secondary Fragmentation Pathways

The primary fragment ions will undergo further fragmentation, leading to the characteristic peaks in the mass spectrum.

The ion at m/z 149 is proposed to be a phenyl-substituted azirine-2-thione radical cation. This intermediate can undergo further fragmentation:

DOT Script for Secondary Fragmentation of [M-CO]•+

Caption: Predicted fragmentation of the m/z 149 ion.

-

Loss of Carbon Monosulfide (CS): The subsequent loss of CS from the m/z 149 ion would result in the formation of a phenylacetonitrile radical cation at m/z 103.

-

Formation of the Phenyl Cation: Cleavage of the heterocyclic ring can lead to the formation of the phenyl cation at m/z 77.

The ion at m/z 133 is proposed to be a phenyl-substituted oxazole radical cation. Its fragmentation is expected to follow known pathways for phenyl-oxazoles:

DOT Script for Secondary Fragmentation of [M-CS]•+

Caption: Predicted fragmentation of the m/z 133 ion.

-

Loss of Carbon Monoxide (CO): This would lead to a fragment at m/z 117.

-

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of nitrogen-containing heterocycles, this would result in an ion at m/z 118.[1]

The phenyl cation is a common and stable fragment in the mass spectra of aromatic compounds. It can further fragment by losing acetylene:

DOT Script for Fragmentation of the Phenyl Cation

Caption: Predicted fragmentation of the phenyl cation.

-

Loss of Acetylene (C₂H₂): The phenyl cation at m/z 77 frequently loses a neutral acetylene molecule to produce an ion at m/z 51.[2][4]

Summary of Predicted Mass Spectrum Data

The following table summarizes the predicted major fragment ions for this compound and their proposed origins. The relative abundances are estimations based on the predicted stability of the ions.

| m/z | Proposed Fragment Ion | Formula | Loss of Neutral Fragment | Relative Abundance (Estimated) |

| 177 | [M]•+ (Molecular Ion) | [C₉H₇NOS]•+ | - | Moderate |

| 176 | [M-H]⁺ | [C₉H₆NOS]⁺ | H• | Moderate |

| 149 | [M-CO]•+ | [C₈H₇NS]•+ | CO | Moderate to High |

| 133 | [M-CS]•+ | [C₈H₇NO]•+ | CS | Moderate |

| 103 | [C₇H₅N]•+ | C₇H₅N | CO, CS | Moderate |

| 77 | [C₆H₅]⁺ | C₆H₅ | C₃H₂NOS• | High (likely base peak) |

| 51 | [C₄H₃]⁺ | C₄H₃ | C₂H₂ from m/z 77 | Moderate |

Experimental Protocol for EI-MS Analysis

To validate the predicted fragmentation pattern, the following experimental protocol is recommended.

Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of 100-200 µg/mL.

-

Ensure the sample is fully dissolved. If necessary, sonicate for a few minutes.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Instrumentation and Parameters

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap instrument) equipped with an electron ionization (EI) source is recommended for accurate mass measurements.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-500.

-

Inlet System: A direct insertion probe or a gas chromatograph (GC) inlet can be used. If using GC, a suitable non-polar or medium-polarity column should be chosen with a temperature program that ensures the elution of the analyte without thermal degradation.

Data Acquisition and Analysis

-

Acquire the mass spectrum of the sample.

-

Acquire a background spectrum of the solvent and subtract it from the sample spectrum.

-

Identify the molecular ion peak and the major fragment ions.

-

Determine the elemental composition of the key ions using high-resolution mass data.

-

Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is predicted to be a rich and informative process, driven by the characteristic fragmentation of its constituent phenyl, oxazole, and thiol moieties. The proposed pathways, including the initial losses of H•, CO, and CS, followed by subsequent secondary fragmentations, provide a logical framework for the interpretation of its mass spectrum. The phenyl cation at m/z 77 is anticipated to be a prominent, if not the base, peak. This in-depth guide, while based on established principles rather than direct experimental data, serves as a valuable resource for the structural elucidation of this and related heterocyclic compounds. Experimental verification using the provided protocol is highly recommended to confirm and refine these predictions.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

Curt F. (2015). Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. [Link]

- HETEROCYCLES, Vol. 14, No. 6, 1980. Mass Spectrometry of Oxazoles.

Sources

A Technical Guide to the Physicochemical Characterization of 5-Phenyl-1,3-oxazole-2-thiol

Abstract

5-Phenyl-1,3-oxazole-2-thiol is a heterocyclic compound of significant interest within medicinal chemistry and materials science due to the prevalence of the oxazole scaffold in bioactive molecules.[1][2][3] A comprehensive understanding of its physicochemical properties is paramount for its effective application, particularly in drug development, where factors such as solubility, stability, and membrane permeability are critical determinants of therapeutic efficacy. This guide provides a detailed framework for the characterization of this compound, outlining core properties, validated experimental protocols for their determination, and the scientific rationale behind these methodologies. We will delve into its structural features, the critical thione-thiol tautomerism, and the anticipated spectroscopic, thermal, and solubility profiles, offering researchers a robust roadmap for investigation.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom.[3] This structural motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The specific analogue, this compound (or its tautomeric thione form), combines the oxazole core with a phenyl group, which can influence aromatic interactions with biological targets, and a thiol group, a key functional handle for derivatization and a potential site for metabolic activity.

The thiol moiety introduces the possibility of thione-thiol tautomerism, a phenomenon that profoundly impacts the compound's hydrogen bonding capability, polarity, and reactivity. Therefore, a thorough physicochemical characterization is not merely academic; it is a foundational necessity for any research and development program involving this molecule. This document serves as a technical guide for researchers, providing both established data and, more critically, the experimental pathways to elucidate the full property profile of this compound.

Molecular Identity and Structure

A precise understanding of a compound's identity is the bedrock of all subsequent research. This compound is a well-defined chemical entity with the following identifiers.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Alternate Name | 5-phenyl-3H-1,3-oxazole-2-thione | PubChemLite[5] |

| CAS Number | 16172-23-9 | Biosynth[6] |

| Molecular Formula | C₉H₇NOS | PubChem[4] |

| Molecular Weight | 177.22 g/mol | Biosynth, SCBT[6][7] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CNC(=S)O2 | PubChem[4] |

Thione-Thiol Tautomerism: A Core Consideration

A critical feature of 2-mercapto-oxazoles is their existence as an equilibrium mixture of two tautomeric forms: the aromatic thiol form and the non-aromatic thione form. This equilibrium is highly sensitive to the compound's physical state (solid vs. solution) and the solvent environment.[8][9]

While the thione form often predominates in the solid state for related heterocyclic systems, the thiol form can be significantly populated in solution.[8][9] The presence and ratio of these tautomers are not trivial; they dictate the molecule's reactivity, acidity (pKa), and its ability to act as a hydrogen bond donor or acceptor, all of which are crucial for biological interactions. Spectroscopic analysis, particularly FT-IR and NMR, is essential to probe this equilibrium.

Caption: Thione-Thiol tautomeric equilibrium of the title compound.

Proposed Synthesis and Structural Elucidation Workflow

While specific synthesis literature for this compound is sparse, a general and logical synthetic approach can be proposed based on established heterocyclic chemistry. The subsequent characterization workflow is standard for confirming the identity and purity of any newly synthesized compound.

Caption: Interrelation of physicochemical properties and drug development stages.

-

High Lipophilicity (High LogP) & Low Aqueous Solubility: This combination may lead to poor absorption and require formulation strategies like amorphous solid dispersions or lipid-based formulations.

-

pKa Value: The pKa of the thiol group will determine if salt formation is a viable strategy to enhance solubility and dissolution rate. It also dictates the charge state at physiological pH, which affects how the molecule interacts with its biological target and traverses membranes.

-

Thermal Stability: Poor thermal stability can preclude certain manufacturing processes and necessitate stringent storage conditions to prevent degradation.

-

Thiol Group Reactivity: The presence of a thiol group is a flag for potential metabolic instability (e.g., oxidation, glucuronidation) and potential covalent binding to off-target proteins, which requires thorough toxicological assessment.

Conclusion

This compound is a molecule with significant potential, but its successful application hinges on a deep and quantitative understanding of its physicochemical properties. While specific experimental data in the public domain is limited, this guide provides the scientific rationale and robust, validated protocols necessary for researchers to fully characterize the compound. Key areas of focus must include a definitive investigation of the thione-thiol tautomeric equilibrium and a comprehensive assessment of its solubility, lipophilicity, and stability. The systematic application of these analytical workflows will generate the critical data needed to unlock the full potential of this promising oxazole derivative in research and development.

References

-

Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. International Journal of Advance Research and Innovation, 5(1), 148-151. Available at: [Link]

-

Synthesis of 5‐phenyl‐1,3,4‐oxadiazol‐2‐thiol. ResearchGate. Available at: [Link]

-

Hasan, A., et al. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. Available at: [Link]

-

Kumar, V., et al. (2017). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. ResearchGate. Available at: [Link]

-

A comprehensive review on biological activities of oxazole derivatives. Journal of Applied Pharmaceutical Science, 9(4), 128-137. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/ oxazolo[4,5-b]pyridine-2-thiol Derivatives. ResearchGate. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 1,2,3-Triazole Linked Benzo[d]oxazole-2-thiol/oxazolo[4,5-b]pyridine-2-thiol Derivatives. Asian Journal of Organic & Medicinal Chemistry. Available at: [Link]

-

This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Iraqi Academic Scientific Journals. Available at: [Link]

-

Sharma, V., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences, 5(5). Available at: [Link]

-

This compound (C9H7NOS). PubChemLite. Available at: [Link]

-

5-phenyl-4,5-dihydro-1,3-oxazole-2-thiol (NP0233173). Natural Products Magnetic Resonance Database. Available at: [Link]

-

Theoretical study of the infrared spectrum of 5-phenyl-1,3,4-oxadiazole-2-thiol by using DFT calculations. ResearchGate. Available at: [Link]

-

Spectroscopic (1H and 13C NMR) data for the THP-protected compounds obtained. The Royal Society of Chemistry. Available at: [Link]

-

Onkol, T., et al. (2005). 5-Furan-2ylo[10][11][12]xadiazole-2-thiol, 5-Furan-2yl-4H [10][12][13]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules, 10(4), 519-526. Available at: [Link]

-

Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. Available at: [Link]

-

Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. MDPI. Available at: [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. Available at: [Link]

-

2-ethyl-5-phenyl-1,3-oxazole. ChemSynthesis. Available at: [Link]

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. d-nb.info [d-nb.info]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H7NOS | CID 12230876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C9H7NOS) [pubchemlite.lcsb.uni.lu]

- 6. biosynth.com [biosynth.com]

- 7. scbt.com [scbt.com]

- 8. mdpi.com [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. ijari.org [ijari.org]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Thiol-Thione Tautomerism in 5-Phenyl-1,3-oxazole-2-thiol

Abstract

This technical guide provides a comprehensive examination of the thiol-thione tautomerism in 5-Phenyl-1,3-oxazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Tautomerism, the interconversion of structural isomers, profoundly impacts a molecule's physicochemical properties, including its stability, solubility, and ability to interact with biological targets.[1][2] Understanding and controlling the tautomeric equilibrium of pharmacologically active molecules is therefore a critical aspect of modern drug design.[3][4] This document synthesizes theoretical principles, spectroscopic analysis, and computational modeling to offer a detailed protocol for characterizing the dominant tautomeric form of this compound and quantifying its equilibrium dynamics. We will explore the underlying causality for experimental choices and provide self-validating protocols for researchers, scientists, and drug development professionals.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry where isomers, known as tautomers, readily interconvert, most commonly through the migration of a proton.[2] This dynamic equilibrium can significantly alter a molecule's pharmacophoric features, thereby affecting its pharmacokinetic and pharmacodynamic profiles.[1][2] For instance, a change from a hydrogen bond donor to an acceptor can dramatically alter a drug's binding affinity to its target enzyme or receptor.[3] The thiol-thione equilibrium in heterocyclic compounds is a classic example of prototropic tautomerism with profound implications. The ability of a molecule to exist as either a thiol (-SH) or a thione (C=S) isomer influences its polarity, acidity, and potential for S-alkylation or coordination with metal ions.

The subject of this guide, this compound, possesses the key functional group capable of this tautomerism. The central question for any drug development program involving this scaffold is: which tautomer predominates under physiological conditions, and how can we reliably determine this? This guide will address this question through a multi-faceted approach.

The Thiol-Thione Equilibrium in this compound

The tautomeric equilibrium of this compound involves the migration of a proton between the nitrogen atom at position 3 and the exocyclic sulfur atom. The two resulting forms are the thiol (A) and the thione (B) tautomers.

Caption: Prototropic tautomerism in this compound.

Based on extensive studies of analogous heterocyclic systems, such as 1,3,4-oxadiazole-2-thiols and benzoxazole-2-thiols, the equilibrium overwhelmingly favors the thione form (B) in both solid and solution phases.[5][6][7] The increased stability of the thione tautomer is attributed to the greater strength of the C=O and N-H bonds relative to the C=N and S-H bonds, as well as favorable aromatic character and dipole interactions in the thione form.

Synthesis of this compound

A reliable synthesis is the prerequisite for any experimental investigation. The synthesis of the title compound can be achieved by adapting established procedures for analogous 5-aryl-1,3,4-oxadiazole-2-thiols.[8][9]

Protocol: Synthesis via Potassium Dithiocarbazinate

This robust, two-step protocol is recommended for its high yield and purity.

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Salt Formation: Dissolve benzohydrazide (1 equivalent) and potassium hydroxide (1 equivalent) in absolute ethanol. To this stirring solution, add carbon disulfide (CS₂, 1.1 equivalents) dropwise. Continue stirring at room temperature for 2-3 hours. The formation of the intermediate potassium dithiocarbazinate salt will be observed.

-

Cyclization: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After cooling the mixture to room temperature, reduce the solvent volume under vacuum.

-

Precipitation: Dissolve the residue in water and acidify with dilute hydrochloric acid (HCl) to a pH of 5-6. The target compound will precipitate out of the solution.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry. For higher purity, recrystallize the product from ethanol.

Experimental Characterization of Tautomeric Forms

A combination of spectroscopic methods provides irrefutable evidence for the predominance of the thione tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as the timescale of the experiment is often slow enough to observe distinct signals for each tautomer.[8][10][11]

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent starting point due to its ability to dissolve a wide range of organic compounds and its hydrogen-bond accepting nature, which helps to slow the proton exchange rate and sharpen the N-H signal.

Expected ¹H NMR Spectra (in DMSO-d₆):

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| N-H | ~13.5 - 14.2 | Broad Singlet (s) | This downfield chemical shift is highly characteristic of the acidic proton on a nitrogen atom adjacent to a thiocarbonyl group. Its presence is strong evidence for the thione form.[1][6] |

| Phenyl-H | ~7.3 - 8.6 | Multiplet (m) | Typical aromatic region for a substituted phenyl ring. |

| S-H | ~4.0 - 5.0 | Singlet (s) | The thiol proton would appear significantly more upfield. The absence of a signal in this region argues against the presence of the thiol tautomer in detectable concentrations. |

Expected ¹³C NMR Spectra (in DMSO-d₆):

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C=S (C2) | ~175 - 185 | The chemical shift of a thiocarbonyl carbon is significantly downfield. This is a definitive marker for the thione tautomer.[12] |

| Phenyl-C | ~125 - 135 | Typical aromatic region. |

| Oxazole-C (C5) | ~155 - 165 | Carbon atom of the oxazole ring adjacent to the phenyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy provides evidence for the functional groups present, particularly in the solid state (using KBr pellets).

| Wavenumber (cm⁻¹) | Vibration | Implication |

| ~3100 | N-H stretch | Presence of an N-H bond, supporting the thione form.[6] |

| No ~2550-2600 | S-H stretch | The absence of a weak band in this region indicates the lack of a thiol group.[13] |

| ~1250-1350 | C=S stretch | This band, often coupled with C-N stretching, is characteristic of the thione group.[14] |

| ~1610 | C=N stretch | Stretching of the endocyclic C=N bond. |

UV-Visible Spectroscopy and Solvatochromism

UV-Vis spectroscopy is an effective method to study how the tautomeric equilibrium shifts in response to solvent polarity.[13] Polar solvents tend to stabilize the more polar thione tautomer, while nonpolar solvents can favor the thiol form.[13]

Protocol: Solvent-Dependent UV-Vis Analysis

-

Stock Solution: Prepare a concentrated stock solution of this compound in a solvent like Dichloromethane.

-

Dilution Series: Prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) in solvents of varying polarity (e.g., Hexane, Dichloromethane, Acetonitrile, Methanol, Water).

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a range of 200-400 nm.

-

Analysis: Compare the absorption maxima (λ_max). A bathochromic (red) shift in λ_max with increasing solvent polarity is indicative of the stabilization of the thione form. The thione tautomer typically has a characteristic n→π* transition at a longer wavelength (>300 nm) which is sensitive to solvent effects.[15][16][17]

Computational Modeling: A Predictive Approach

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers and corroborating experimental findings.[18][19][20]

Workflow: DFT Calculation of Tautomer Stability

Caption: Workflow for computational analysis of tautomer stability using DFT.

Rationale: By calculating the Gibbs Free Energy (ΔG) for both the thiol and thione tautomers, we can predict their relative populations at equilibrium. For virtually all related heterocyclic systems, calculations show the thione tautomer to be significantly more stable (lower in energy) than the thiol tautomer, often by several kcal/mol.[19]

Conclusion and Field Application

For drug development professionals, this has critical implications:

-

Target Interactions: The molecule should be modeled as the thione tautomer for in silico docking studies. The key pharmacophoric features are a hydrogen bond donor (N-H) and a hydrogen bond acceptor/potential metal coordinating atom (C=S).

-

Pharmacokinetics: The higher polarity of the thione form will influence its solubility, membrane permeability, and metabolic profile.

-

Synthetic Chemistry: While the thione is the stable form, the thiol tautomer exists in a low-energy equilibrium. This allows for reactions like S-alkylation under basic conditions, where the deprotonated thiolate anion acts as a potent nucleophile.[12]

This guide provides a robust framework for the synthesis and comprehensive characterization of the tautomeric state of this compound. By applying these validated protocols, researchers can proceed with confidence in developing new chemical entities based on this promising heterocyclic scaffold.

References

-

What impact does tautomerism have on drug discovery and development? - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

-

Taylor & Francis. (n.d.). What impact does tautomerism have on drug discovery and development? Retrieved January 14, 2026, from [Link]

-

Antonov, L., & Stoyanov, S. (2011). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 89(1), 75-81. [Link]

-

Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1273934. [Link]

-

Dhaked, D., & Nicklaus, M. (2024). What impact does tautomerism have on drug properties and development? ChemRxiv. [Link]

-

Araujo de Oliveira, A. P., Wegermann, C. A., & Da Costa Ferreira, A. M. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11. [Link]

-

Antonov, L., & Stoyanov, S. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry. [Link]

-